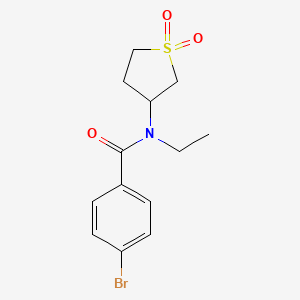![molecular formula C23H28N4O5S2 B2495419 6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-97-5](/img/structure/B2495419.png)
6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide often involves multi-step chemical reactions, starting from simpler organic compounds. A relevant example is the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamide derivatives via sodium borohydride reduction, which provides insights into the type of reactions and methodologies that might be applied in the synthesis of our target compound (Gangapuram & Redda, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by various spectroscopic techniques, including IR, NMR, and MS, providing detailed information on the molecular framework and functional groups present. The structure is further confirmed through elemental analysis and, in some cases, X-ray crystallography. For example, studies on similar thieno[2,3-c]pyridine derivatives have shown how these techniques are employed to elucidate the structure (Doshi et al., 2015).
Chemical Reactions and Properties
The chemical behavior of 6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide includes its reactions with other chemicals, stability under various conditions, and the ability to form derivatives. These properties are crucial for its potential application in medicinal chemistry and are investigated through experimental studies that test its reactivity and interactions (Kolisnyk et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in coordination chemistry has explored compounds with similar complex structures, focusing on their synthesis, chemical properties, and potential applications. For instance, studies have detailed the preparation procedures, spectroscopic properties, and biological activities of compounds containing benzimidazole and benzothiazole, highlighting the versatility and potential of such compounds in various scientific applications (Boča, Jameson, & Linert, 2011).
Biological Activities
Functional chemical groups present in complex molecules have been identified as potential leads for synthesizing new Central Nervous System (CNS) acting drugs, emphasizing the importance of heterocycles and sulfonyl groups in medicinal chemistry (Saganuwan, 2017). This indicates the relevance of compounds with sulfonyl benzamido groups in the development of therapeutics.
Enzyme Inhibition
Compounds with sulfonyl groups have been extensively reviewed for their role as enzyme inhibitors, particularly in the context of cytochrome P450 isoforms. These studies contribute to our understanding of the interaction between complex molecules and enzyme systems, which is critical for drug development and the study of metabolic pathways (Khojasteh et al., 2011).
Antioxidant and Antimicrobial Properties
Research into the synthesis and biological activities of phenothiazines has shown that modifications to tricyclic ring systems, similar to the complex structure of the queried compound, can result in significant antibacterial, antifungal, and antioxidant properties. This underscores the potential of complex molecules in contributing to the development of new treatments for a wide range of conditions (Pluta, Morak-Młodawska, & Jeleń, 2011).
Propiedades
IUPAC Name |
6-acetyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S2/c1-14-4-3-10-27(12-14)34(31,32)17-7-5-16(6-8-17)22(30)25-23-20(21(24)29)18-9-11-26(15(2)28)13-19(18)33-23/h5-8,14H,3-4,9-13H2,1-2H3,(H2,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBZWLCXMYVKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2495336.png)
![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2495339.png)


![2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2495342.png)
![2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid](/img/structure/B2495344.png)
![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)

![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)

